
Sodium chromate CR-51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium chromate CR-51 is a radioactive isotope used in scientific research to label red blood cells and measure their lifespan. The synthesis of CR-51 involves the reaction of sodium chromate with radioactive chromium-51.
Aplicaciones Científicas De Investigación
Bioremediation and Environmental Applications
Bioremediation Technologies for Cr(VI)-Contaminated Soils and Wastewater Research highlights the potential of bioremediation techniques in treating Cr pollution, focusing on converting toxic Cr(VI) to less harmful Cr(III). The study underscores the low-cost, simple operation, and environmentally friendly nature of these methods, while acknowledging the challenges and suggesting areas for future research (Xia et al., 2019).
Chromium Speciation and Plant Interaction This comprehensive review traces the interaction of chromium species, particularly Cr(VI) and Cr(III), with plants. It discusses chromium’s behavior in soil, its uptake by plants, and the physiological and biochemical impact on plants, highlighting the need to understand Cr behavior in the soil-plant system for environmental and health considerations (Shahid et al., 2017).
Chromium Speciation and Regulation
Review on Chromium Speciation in Solid Matrices The paper discusses the use of chromium in industries and the subsequent regulatory measures to limit Cr(VI) in the environment. It reviews standard methods and analytical procedures for chromium speciation in various solid matrices, emphasizing the need for accurate methods to avoid unwanted Cr(III) and Cr(VI) inter-conversions during extraction (Unceta et al., 2010).
Toxicity and Health Effects
Ecotoxicology of Hexavalent Chromium in Freshwater Fish The review discusses the toxicity of Cr(VI) in aquatic ecosystems, focusing on its impact on fish. It covers the fate and transport of Cr(VI) in the environment and its acute and chronic effects on aquatic life, highlighting the need for comprehensive data to guide health risk assessment and environmental restoration efforts (Velma et al., 2009).
Propiedades
Número CAS |
10039-53-9 |
|---|---|
Nombre del producto |
Sodium chromate CR-51 |
Fórmula molecular |
CrNa2O4 |
Peso molecular |
160.922 g/mol |
Nombre IUPAC |
disodium;dioxido(dioxo)(51Cr)chromium-51 |
InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |
Clave InChI |
PXLIDIMHPNPGMH-PJWPDVOUSA-N |
SMILES isomérico |
[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |
SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Otros números CAS |
10039-53-9 |
Sinónimos |
Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



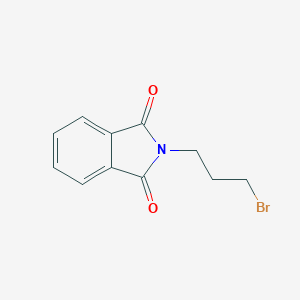
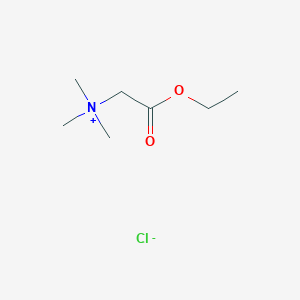

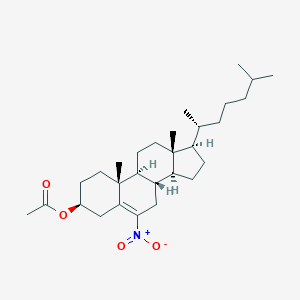

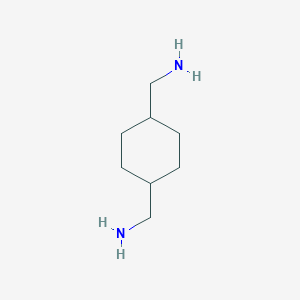
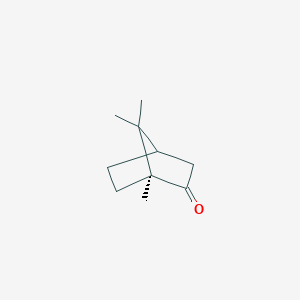
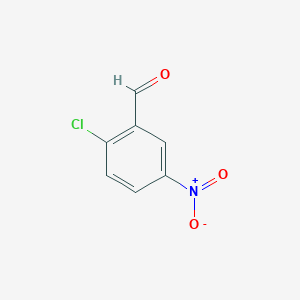
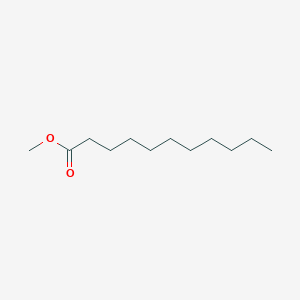
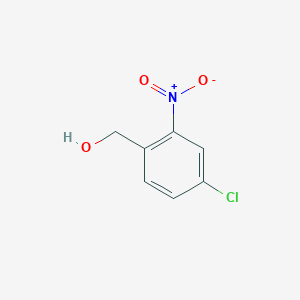
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
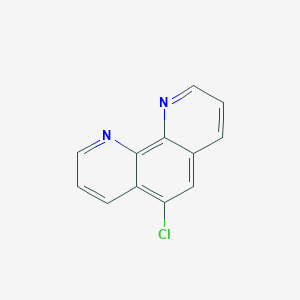
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
